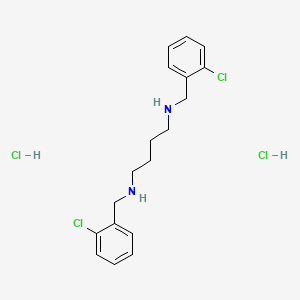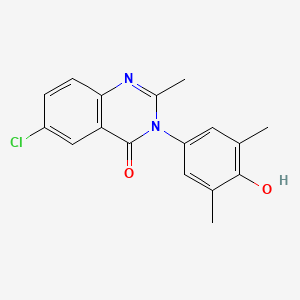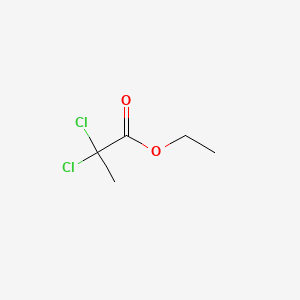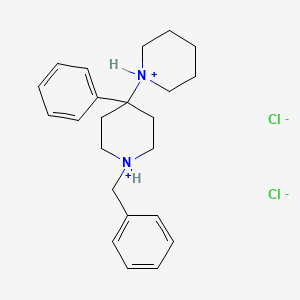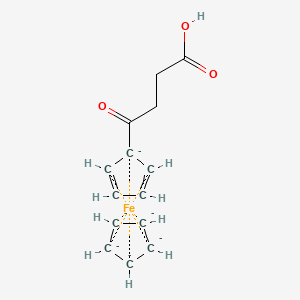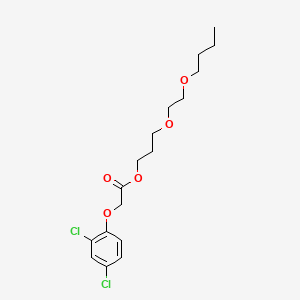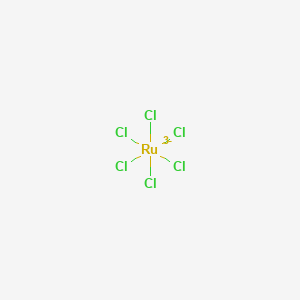
Hexachlororuthenate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachlororuthenate(III) is a coordination compound with the formula [RuCl6]3-. It is a member of the platinum group metals and is known for its unique chemical properties and applications in various fields, including catalysis and materials science. This compound is typically encountered as potassium hexachlororuthenate(III) (K3[RuCl6]), which is a dark red crystalline solid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachlororuthenate(III) can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution and reaction of the ruthenium chloride. The resulting solution is then evaporated to yield hexachlororuthenate(III) crystals .
Industrial Production Methods: In industrial settings, hexachlororuthenate(III) is often produced by the oxidation of ruthenium metal or lower oxidation state ruthenium compounds in the presence of chlorine gas. This process is conducted at elevated temperatures to facilitate the formation of the desired hexachlororuthenate(III) complex .
Chemical Reactions Analysis
Types of Reactions: Hexachlororuthenate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) complexes.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ligands in the hexachlororuthenate(III) complex can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in aqueous solutions and may require heating to facilitate the reaction.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of hexachlororuthenate(III) complexes varies depending on their application:
Anticancer Activity: The cytotoxic effects are believed to be due to the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Catalytic Activity: In catalytic applications, hexachlororuthenate(III) complexes facilitate the activation of substrates through coordination to the ruthenium center, enabling various chemical transformations.
Comparison with Similar Compounds
Hexachlororuthenate(III) can be compared to other similar compounds, such as:
Hexachlororhodate(III) ([RhCl6]3-): Similar in structure but with rhodium as the central metal.
Hexachloroiridate(III) ([IrCl6]3-): Contains iridium as the central metal and is used in different catalytic applications compared to hexachlororuthenate(III).
Hexachloroplatinate(IV) ([PtCl6]2-): Contains platinum and is used in various industrial applications, including catalysis and materials science.
Properties
CAS No. |
21595-26-6 |
|---|---|
Molecular Formula |
Cl6Ru-3 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+3/p-6 |
InChI Key |
ZFBIHEFLSPUZGE-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


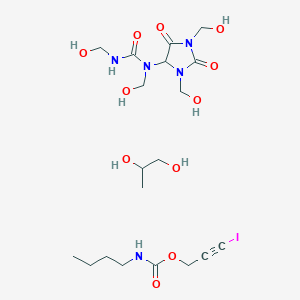
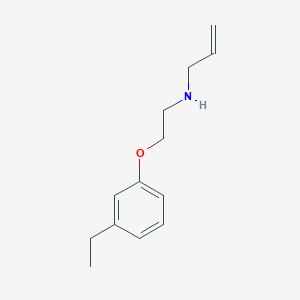
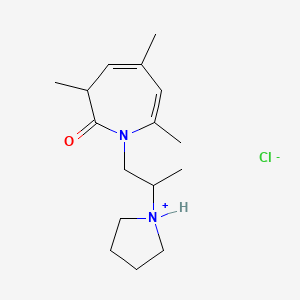
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
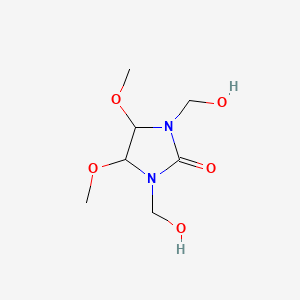
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
